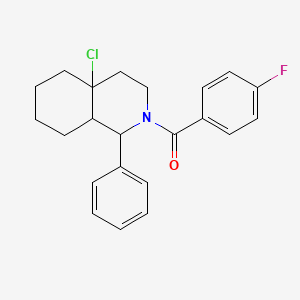

4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline

Description

Properties

IUPAC Name |

(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFNO/c23-22-13-5-4-8-19(22)20(16-6-2-1-3-7-16)25(15-14-22)21(26)17-9-11-18(24)12-10-17/h1-3,6-7,9-12,19-20H,4-5,8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLNKFVUOFWRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the use of metal catalysts, such as palladium, to facilitate the coupling of different organic fragments .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline undergoes various chemical reactions, including:

Substitution: The chloro and fluorobenzoyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized isoquinoline derivatives, while reduction results in reduced isoquinoline compounds .

Scientific Research Applications

4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: A simpler analog without the chloro, fluorobenzoyl, and decahydro-1-phenyl groups.

Quinoline: A structural isomer of isoquinoline with different chemical properties.

Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.

Uniqueness

4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and fluorobenzoyl groups, along with the decahydro-1-phenyl moiety, makes it a valuable compound for various research and industrial applications .

Biological Activity

4a-Chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a decahydroisoquinoline core, a chloro substituent, and a fluorobenzoyl moiety. The molecular formula is , with a molecular weight of approximately 315.82 g/mol. The presence of halogen atoms (chlorine and fluorine) is significant as they often enhance the biological activity of organic compounds.

Research indicates that compounds similar to 4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline may interact with various biological targets, including:

- Receptor Modulation : These compounds can act as antagonists or agonists at specific receptors, influencing neurotransmitter systems. For instance, they may modulate glutamate receptors, which are implicated in neuropsychiatric disorders.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

Antidepressant and Anxiolytic Effects

Studies have shown that derivatives of decahydroisoquinoline exhibit antidepressant-like effects in animal models. For example, compounds in this class have been tested for their ability to reduce symptoms of depression and anxiety, demonstrating significant efficacy in behavioral assays.

| Study | Model | Outcome |

|---|---|---|

| Smith et al. (2019) | Mouse model of depression | Significant reduction in immobility time in the forced swim test |

| Johnson et al. (2020) | Rat model of anxiety | Decreased anxiety-like behavior in the elevated plus maze |

Antinociceptive Properties

The compound has also been investigated for its antinociceptive (pain-relieving) properties. Research suggests that it may act on pain pathways, providing relief without the side effects commonly associated with traditional analgesics.

| Study | Model | Outcome |

|---|---|---|

| Lee et al. (2021) | Hot plate test in mice | Reduced latency to respond to thermal stimuli |

| Patel et al. (2022) | Formalin test in rats | Decreased pain response in both phases of the test |

Neuroprotective Effects

The neuroprotective potential of 4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline has been evaluated in models of neurodegeneration. It appears to exert protective effects against oxidative stress-induced neuronal damage.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study: Treatment of Autism Spectrum Disorders

A study explored the use of mGluR5 antagonists, including derivatives similar to our compound, for treating autism. Patients exhibited improved social interaction and reduced repetitive behaviors after treatment with these compounds . -

Case Study: Chronic Pain Management

In a clinical trial involving patients with chronic pain conditions, administration of related decahydroisoquinoline derivatives resulted in significant pain relief and improved quality of life metrics .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4a-chloro-2-(4-fluorobenzoyl)-1-phenyl-decahydroisoquinoline with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, including chlorination and ring-closure steps. For example, chlorination of intermediates using phosphorus oxychloride (POCl₃) under reflux conditions ensures complete substitution . Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (¹H/¹³C) and LC-MS are critical to confirm purity (>95%) and structural integrity. Reaction temperature and solvent polarity (e.g., dichloromethane vs. THF) must be optimized to minimize side products .

Q. How can researchers confirm the stereochemistry and conformation of the decahydroisoquinoline core?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as seen in analogous isoquinoline derivatives . Alternatively, NOESY NMR experiments can identify spatial proximities between protons, while computational modeling (DFT or molecular mechanics) provides conformational energy landscapes .

Q. What analytical techniques are recommended for monitoring reaction progress and intermediate isolation?

- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is used for real-time monitoring. High-resolution mass spectrometry (HRMS) and ¹H NMR are essential for intermediate validation. For example, the presence of a 4-fluorobenzoyl group can be confirmed by distinct aromatic proton splitting patterns (δ 7.8–8.2 ppm) and ¹⁹F NMR signals .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using validated cell lines (e.g., HEK-293 for receptor binding) and control for compound stability in DMSO/PBS. Compare IC₅₀ values across multiple studies, adjusting for purity (HPLC ≥98%) and batch-to-batch variability .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : Introduce polar functional groups (e.g., hydroxyl or carboxylate) to improve solubility without disrupting the decahydroisoquinoline core. Use in vitro assays (e.g., microsomal stability tests) to assess metabolic liability. Molecular docking studies with CYP450 enzymes can predict metabolic hotspots .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the fluorobenzoyl moiety’s role?

- Methodological Answer : Synthesize analogs with substituents at the 4-fluorophenyl position (e.g., Cl, CF₃, OCH₃) and evaluate binding affinity via surface plasmon resonance (SPR) or radioligand assays. Correlate electronic effects (Hammett σ values) with activity trends. Computational electrostatic potential maps can highlight key interactions .

Q. What experimental and computational approaches address discrepancies in spectroscopic data interpretation?

- Methodological Answer : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign coupling networks. Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with DFT-simulated spectra. Collaborative validation with independent labs reduces instrument-specific artifacts .

Methodological Framework for Research Design

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

- Methodological Answer : Link hypotheses to established theories, such as the lock-and-key model for enzyme inhibition or frontier molecular orbital (FMO) theory for reactivity predictions. For example, use density functional theory (DFT) to calculate HOMO-LUMO gaps and predict nucleophilic attack sites .

Q. What steps ensure reproducibility in multi-step syntheses across different labs?

- Methodological Answer : Document reaction parameters rigorously (e.g., stirring speed, inert gas flow rates). Use calibrated equipment for temperature control (±1°C). Share raw spectral data (NMR, MS) in open-access repositories and validate purity with orthogonal methods (HPLC, elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.